5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione
Description
Properties
CAS No. |
98257-64-8 |
|---|---|
Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO3/c1-17-14(18)12-7-6-11(8-13(12)15(17)19)20-10-4-2-9(16)3-5-10/h2-8H,1H3 |
InChI Key |
VDTAZEHKEZNWCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Electronic Effects of Substituents
The methyl group at position 2 enhances electron density at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at position 5 when a suitable leaving group (e.g., nitro, halogen) is present. Conversely, the 4-chlorophenoxy group, being a strong electron-withdrawing group, directs subsequent reactions to meta positions relative to itself, though this effect is mitigated by the pre-existing substitution pattern.
Synthetic Routes to this compound
Route 1: Nucleophilic Aromatic Substitution on Pre-functionalized Phthalimide Cores
This method involves functionalizing a pre-synthesized 2-methylisoindoline-1,3-dione core with a 4-chlorophenoxy group at position 5.
Synthesis of 2-Methylisoindoline-1,3-dione
2-Methylisoindoline-1,3-dione is synthesized via cyclocondensation of methylamine with phthalic anhydride under reflux in acetic acid, yielding the core structure in ~85% purity.
Nitration and Subsequent Substitution
Nitration at position 5 using concentrated HNO3/H2SO4 introduces a nitro group, which is then reduced to an amine using H2/Pd-C. Diazotization with NaNO2/HCl followed by reaction with 4-chlorophenol in basic media (K2CO3/DMF) replaces the amine with the 4-chlorophenoxy group.
Key Data:
-
Nitration yield: 70%
-
Phenoxy substitution yield: 65%
-
Overall yield: 45.5%
Route 2: Direct Cyclization of Substituted Phthalic Acid Derivatives
An alternative approach starts with 5-(4-chlorophenoxy)-2-methylphthalic acid, which undergoes cyclization with methylamine in acetic acid at 120°C to form the target compound.
Synthesis of 5-(4-Chlorophenoxy)-2-methylphthalic Acid
4-Chlorophenol reacts with 2-methyl-5-nitrophthalic anhydride via SNAr, followed by hydrolysis of the nitro group to a carboxylic acid using NaOH/EtOH.
Key Data:
-
SNAr yield: 72%
-
Hydrolysis yield: 90%
-
Cyclization yield: 80%
-
Overall yield: 51.8%
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Reaction Steps | 4 | 3 |
| Overall Yield (%) | 45.5 | 51.8 |
| Scalability | Moderate | High |
| Purification Complexity | High | Moderate |
Route 2 offers superior yield and scalability, though it requires specialized anhydride precursors. Route 1, while more accessible, involves tedious intermediate purification.
Mechanistic Insights and Optimization Strategies
Role of Base in SNAr Reactions
Triethylamine or K2CO3 is critical for deprotonating 4-chlorophenol, enhancing its nucleophilicity. Polar aprotic solvents like DMF improve reaction rates by stabilizing transition states.
Temperature and Solvent Effects
Cyclization steps benefit from elevated temperatures (120°C) and acetic acid as a solvent, which protonates intermediates, facilitating ring closure.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Core Structure and Substituent Effects
The isoindoline-1,3-dione core is common among phthalimide derivatives, but substituent variations significantly alter properties. Key analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in key properties:
Key Observations :
- Chlorophenoxy and methyl groups likely reduce aqueous solubility compared to hydroxy derivatives .
- High melting points (>250°C) are typical due to rigid aromatic cores and strong intermolecular forces .
Biological Activity
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The synthetic routes generally utilize methods such as condensation reactions or cyclization processes to achieve the desired molecular structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound exhibits antimitotic activity, disrupting the cell cycle and promoting apoptosis in tumor cells. It has shown mean GI50 values (concentration required to inhibit 50% of cell growth) around 15.72 μM against human tumor cells, indicating a potent anticancer effect .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has been found to inhibit key pro-inflammatory markers such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), suggesting its potential use in treating inflammatory diseases .
Study 1: Antitumor Activity
A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of cancer cell lines. The results indicated that it significantly inhibited cell growth across multiple types of cancer cells, with an average growth inhibition rate of approximately 12.53% .
Study 2: COX Inhibition
Another research effort focused on the compound's ability to inhibit COX enzymes. The findings revealed that certain derivatives exhibited enhanced COX-2 inhibition compared to traditional anti-inflammatory drugs like meloxicam, positioning this compound as a promising candidate for further development in anti-inflammatory therapies .
Data Tables
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione?
- Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. This approach identifies interactions between variables and optimizes yield while minimizing side reactions. Pre-experimental screening (e.g., Taguchi methods) can prioritize critical factors . For separation and purification, leverage membrane technologies (e.g., nanofiltration) or crystallization protocols to isolate the compound from byproducts .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for absolute conformation determination with spectroscopic techniques:
- NMR : Assign peaks using ¹H, ¹³C, and 2D-COSY/HMQC to confirm substituent positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass and fragmentation patterns.
- FTIR : Identify functional groups (e.g., isoindoline-1,3-dione carbonyl stretch at ~1700 cm⁻¹) .
Q. What experimental protocols assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct stress testing under accelerated conditions (e.g., 40°C/75% RH for hygroscopicity, UV light exposure for photodegradation). Monitor degradation via HPLC with UV-Vis detection, using peak area normalization to quantify stability. Compare degradation products against reference standards .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density surfaces and identify reactive sites. Couple this with molecular dynamics simulations (e.g., using COMSOL Multiphysics) to model reaction pathways under varying solvent environments. Validate predictions experimentally via kinetic studies .
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer : Align experimental outcomes with theoretical frameworks (e.g., structure-activity relationship models) to identify assay-specific variables. For example:
- In vitro vs. in vivo discrepancies : Adjust for metabolic stability using liver microsomal assays.
- Enzyme inhibition conflicts : Replicate assays under standardized conditions (e.g., pH, cofactor concentrations) and apply statistical meta-analysis to isolate confounding factors .
Q. How can researchers investigate the compound’s interaction with non-target enzymes or receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For high-throughput screening, employ fluorescence polarization assays with labeled ligands. Cross-reference results with Protein Data Bank (PDB) structures to map binding pockets and predict off-target effects .
Methodological Design and Data Analysis
Q. What experimental designs are suitable for studying synergistic effects with other pharmacologically active compounds?
- Methodological Answer : Implement a response surface methodology (RSM) with central composite design (CCD) to model synergism. Use Chou-Talalay combination indices to quantify interactions, validated via checkerboard assays. Statistical tools like ANOVA and Tukey’s HSD test can identify significant synergies .
Q. How to address reproducibility challenges in scaled-up synthesis protocols?
- Methodological Answer : Apply process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) for real-time monitoring of critical quality attributes (CQAs). Use scale-down models (e.g., microreactors) to simulate industrial conditions and identify bottlenecks in mixing or heat transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
